4-Hydroxypiperidine

Description

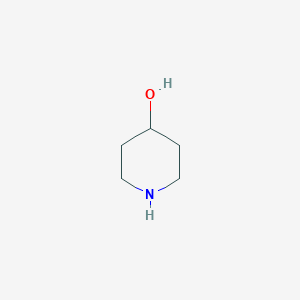

Structure

3D Structure

Properties

IUPAC Name |

piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOWRFHMPULYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202098 | |

| Record name | Piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Alfa Aesar MSDS] | |

| Record name | 4-Hydroxypiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5382-16-1 | |

| Record name | 4-Hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDIN-4-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC61EA060X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Hydroxypiperidine: A Core Technical Guide for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the fundamental properties and characteristics of 4-hydroxypiperidine. A versatile heterocyclic compound, this compound is a pivotal building block in the synthesis of a wide array of pharmaceutical agents, owing to its unique structural and chemical features. This document provides a detailed overview of its physical and chemical properties, spectroscopic data, synthesis and purification protocols, and its significant role in drug discovery and development, particularly as a scaffold for G-protein coupled receptor (GPCR) ligands.

Fundamental Properties

This compound, also known as 4-piperidinol, is a white to off-white crystalline solid that is hygroscopic in nature.[1][2] Its core structure consists of a piperidine ring with a hydroxyl group substituted at the 4-position.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is soluble in water and methanol.[1][3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [3][4][5] |

| Molar Mass | 101.15 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [3][6] |

| Melting Point | 86-90 °C | [1][4][7] |

| Boiling Point | 108-114 °C at 10 mmHg | [1][4][8] |

| 216-218 °C | [6] | |

| Density | ~1.0 g/cm³ | [7] |

| pKa | 10.74 | [3] |

| 14.29 (in water) | [6] | |

| Flash Point | 107 °C | [6] |

| 226 °F (107.8 °C) | [1][7] | |

| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | [1][3][4] |

| CAS Number | 5382-16-1 | [5][7][9] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the protons on the piperidine ring and the hydroxyl proton. The chemical shifts are influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum of this compound typically shows three distinct signals corresponding to the carbon atoms of the piperidine ring. The carbon bearing the hydroxyl group (C4) will be shifted downfield compared to the other ring carbons. The carbons adjacent to the nitrogen (C2 and C6) will also have a characteristic chemical shift.[1]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400-3100 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, as well as the N-H stretching of the secondary amine. C-H stretching vibrations of the methylene groups in the ring are observed in the 3000-2850 cm⁻¹ region. The C-O stretching vibration typically appears in the 1100-1000 cm⁻¹ range.

Mass Spectrometry (MS):

The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) at m/z 101. The fragmentation pattern is consistent with the structure of the molecule, often involving the loss of a hydrogen atom, a hydroxyl radical, or cleavage of the piperidine ring.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the catalytic hydrogenation of 4-pyridinol (also known as 4-hydroxypyridine).

Protocol: Catalytic Hydrogenation of 4-Pyridinol

-

Reactants: 4-Pyridinol, Hydrogen gas (H₂), Platinum(IV) oxide (PtO₂) catalyst, Acetic acid (solvent).

-

Procedure:

-

A solution of 4-pyridinol in glacial acetic acid is placed in a high-pressure hydrogenation apparatus.

-

A catalytic amount of PtO₂ is added to the solution.

-

The vessel is sealed and flushed with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically 50-70 bar) at room temperature for 6-10 hours.

-

Upon completion of the reaction (monitored by techniques such as TLC or GC), the catalyst is removed by filtration through a bed of celite.

-

The acetic acid solvent is removed under reduced pressure.

-

The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude this compound.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

A visual representation of a typical synthesis workflow is provided below:

Purification by Recrystallization

-

General Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., a mixture of ethanol and water).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.[10]

-

Role in Drug Development and Signaling Pathways

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of ligands for various biological targets, most notably G-protein coupled receptors (GPCRs). Its hydroxyl group provides a key point for hydrogen bonding interactions with receptor binding sites, and the piperidine ring serves as a versatile scaffold for introducing other pharmacophoric elements.

Histamine H₃ Receptor Antagonism

A significant application of this compound is in the development of histamine H₃ receptor antagonists. The H₃ receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters.[1] Antagonists of the H₃ receptor can therefore enhance neurotransmitter release, a mechanism that is being explored for the treatment of various neurological and psychiatric disorders, including cognitive impairment and sleep disorders.[1]

The this compound moiety is a common feature in many potent and selective H₃ receptor antagonists. It is believed to interact with key amino acid residues in the receptor's binding pocket, contributing to the ligand's affinity and efficacy.

Histamine H₃ Receptor Signaling Pathway

The histamine H₃ receptor is a member of the GPCR superfamily and is coupled to the Gαi/o class of G-proteins.[11] Activation of the H₃ receptor by an agonist (like histamine) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[11] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.[11]

An H₃ receptor antagonist, often containing a this compound scaffold, blocks the binding of histamine to the receptor, thereby preventing the initiation of this inhibitory signaling cascade. This leads to an increase in the synthesis and release of histamine and other neurotransmitters.

The following diagram illustrates the signaling pathway of the histamine H₃ receptor and the point of intervention for an antagonist.

References

- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 2. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 6. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. Home Page [chem.ualberta.ca]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Hydroxypiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Hydroxypiperidine, a pivotal heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and other bioactive molecules. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives. It is important to note that obtaining a complete, publicly available set of NMR data for the unsubstituted this compound free base is challenging. Therefore, representative data for the N-tert-butoxycarbonyl (N-Boc) protected derivative is provided for NMR analysis, as this is a common and well-characterized intermediate.

¹H NMR Data of 1-Boc-4-hydroxypiperidine

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.82 | br m | 1H | H-4 |

| 3.70 | m | 2H | H-2e, H-6e |

| 3.09 | m | 2H | H-2a, H-6a |

| 1.85 | m | 2H | H-3e, H-5e |

| 1.48 | s | 9H | C(CH₃)₃ |

| 1.45 | m | 2H | H-3a, H-5a |

Note: The chemical shifts, particularly for the protons on carbons adjacent to the nitrogen (H-2 and H-6), will differ significantly in the unprotected this compound.

¹³C NMR Data of 1-Boc-4-hydroxypiperidine

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 154.9 | C=O (Boc) |

| 79.4 | C(CH₃)₃ |

| 67.8 | C-4 |

| 41.5 (approx.) | C-2, C-6 |

| 34.4 (approx.) | C-3, C-5 |

| 28.4 | C(CH₃)₃ |

Note: The chemical shifts of the piperidine ring carbons will be different in the absence of the N-Boc protecting group.

Infrared (IR) Spectroscopy Data

The solid-phase FT-IR spectrum of this compound exhibits the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3300 | Medium | N-H stretch |

| 2850 - 2950 | Strong | C-H stretch (aliphatic) |

| 1440 - 1480 | Medium | C-H bend (scissoring) |

| 1050 - 1150 | Strong | C-O stretch (secondary alcohol) |

| 800 - 900 | Medium, Broad | N-H wag |

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 101 | 30 | [M]⁺ (Molecular Ion) |

| 100 | 100 | [M-H]⁺ |

| 72 | 40 | [M-C₂H₅]⁺ or [M-CH₂OH]⁺ |

| 57 | 85 | [C₄H₉]⁺ or fragment from ring cleavage |

| 44 | 75 | [C₂H₆N]⁺ |

| 30 | 50 | [CH₄N]⁺ |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical sample like this compound.

Caption: Experimental workflow for spectroscopic analysis.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 64) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically used. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay may be necessary to ensure accurate integration if quantitative data is desired.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Assign these bands to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

For analysis via a direct insertion probe, a small amount of the solid sample is placed in a capillary tube.

-

For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup and Data Acquisition:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

-

4-Hydroxypiperidine CAS number and chemical structure

An In-depth Review of the Chemical Properties, Synthesis, and Biological Significance of 4-Hydroxypiperidine for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of this compound, a pivotal heterocyclic compound with significant applications in medicinal chemistry and drug development. This document elucidates its chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its role in key biological signaling pathways.

Chemical Identity and Properties

This compound, also known as 4-piperidinol, is a secondary amine and an alcohol with the chemical formula C₅H₁₁NO.[1][2] Its unique structure, featuring a piperidine ring with a hydroxyl group at the fourth position, makes it a valuable building block in the synthesis of a wide array of pharmaceutical agents.

Chemical Structure:

Caption: Chemical structure of this compound.

The CAS Registry Number for this compound is 5382-16-1 .[1][3][4][5] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5382-16-1 | [1][3][4][5] |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1][2] |

| Appearance | Off-white to pale yellow crystalline solid | [4] |

| Melting Point | 85-91 °C | [4] |

| Boiling Point | 108-114 °C at 10 mmHg | [1] |

| Solubility | Soluble in water | [3] |

| Synonyms | 4-Piperidinol, Piperidin-4-ol | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and analysis of this compound in a laboratory setting. The following sections provide established protocols.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 4-piperidone. A detailed protocol for the synthesis of N-Boc-4-hydroxypiperidine, a common intermediate, is described below.

Synthesis of N-Boc-4-hydroxypiperidine from 4-piperidone hydrochloride hydrate: [6]

-

Preparation of 4-piperidone:

-

Take 4-piperidone hydrochloride hydrate and add distilled water.

-

Introduce liquid ammonia until the solution is alkaline.

-

Extract the aqueous solution with toluene.

-

Dry the organic phase with anhydrous magnesium sulfate and filter under vacuum to obtain 4-piperidone.

-

-

Reduction to this compound:

-

Dissolve the obtained 4-piperidone in methanol.

-

Add sodium borohydride and reflux the mixture.

-

Concentrate the reaction mixture.

-

Add dilute hydrochloric acid to adjust the pH.

-

Add dichloromethane to separate the aqueous layer. Retain the organic phase.

-

Dry the organic phase with anhydrous magnesium sulfate overnight and filter under vacuum.

-

Concentrate the organic phase, add n-hexane, and refrigerate to crystallize this compound.

-

-

Boc Protection:

-

To the synthesized this compound, add methanol, potassium carbonate, and di-tert-butyl dicarbonate.

-

Reflux the mixture.

-

Filter the reaction mixture and concentrate the filtrate.

-

Add petroleum ether and refrigerate to crystallize the final product, N-Boc-4-hydroxypiperidine.

-

Purification by Recrystallization

Purification of this compound can be achieved by recrystallization.

Recrystallization of 1-methyl-4-phenyl-4-hydroxypiperidine: [7]

-

After synthesis, the crude product is made basic with an excess aqueous sodium hydroxide solution.

-

The solidified basic material is collected by filtration.

-

The crude solid is recrystallized from heptane to yield purified 1-methyl-4-phenyl-4-hydroxypiperidine.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the determination and quantification of this compound and its derivatives in various matrices.

HPLC-UV Method for the Determination of a this compound Derivative: [8]

-

Chromatographic System: A reverse-phase C18 column.

-

Mobile Phase: A mixture of 50 mM potassium phosphate buffer and acetonitrile (75:25, v/v).

-

Detection: UV detection at a wavelength of 220 nm.

-

Application: This method was successfully applied to determine the concentration of a toxic metabolite of haloperidol, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), in human urine.[8] The limit of detection for CPHP was 1 ng/ml, and the assay was linear over a concentration range of 2-500 ng/ml.[8]

HPLC with Fluorescence Detection for a this compound Derivative: [2]

-

Pre-column Derivatization: The analyte, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), is derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).

-

Extraction: Basic extraction of the samples is performed with benzene.

-

Derivatization Conditions: The reaction is conducted in a borate buffer (pH 8.0) at 60°C for 3 minutes.

-

Internal Standard: Mexiletine is used as an internal standard.

-

Detection: Fluorescence detection.

-

Application: This sensitive method was used for the determination of CPHP in rat biological samples.[2] The detection limit was 0.008 µg/mL with a linear range of 0.03-1 µg/mL.[2]

Signaling Pathways and Biological Significance

This compound serves as a core scaffold in the development of compounds that modulate key signaling pathways in the central nervous system and other tissues. Its derivatives have shown significant activity as histamine H₃ receptor antagonists and prostacyclin (IP) receptor agonists.[9]

This compound Derivatives as Histamine H₃ Receptor Antagonists

The histamine H₃ receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[3] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[3][10] It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin.[3][4]

Antagonists of the H₃ receptor block this inhibitory feedback mechanism, leading to an increased release of histamine and other neurotransmitters.[11] This modulation of multiple neurotransmitter systems underlies the therapeutic potential of H₃ receptor antagonists in various neurological and psychiatric disorders.[11]

Caption: Antagonism of the Histamine H₃ Receptor by this compound Derivatives.

This compound Derivatives as Prostacyclin (IP) Receptor Agonists

The prostacyclin (IP) receptor is another GPCR that plays a crucial role in the cardiovascular system. It is activated by prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation.[12] The IP receptor is coupled to the Gs alpha subunit (Gαs).[13]

Agonists of the IP receptor, including certain this compound derivatives, mimic the action of prostacyclin.[9] Activation of the IP receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[12] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of platelet aggregation.[12][13]

Caption: Agonism of the Prostacyclin (IP) Receptor by this compound Derivatives.

Conclusion

This compound is a versatile and valuable scaffold in modern drug discovery and development. Its straightforward synthesis and the ability to functionalize its structure have led to the creation of potent and selective modulators of critical biological targets. The detailed information provided in this guide on its properties, synthesis, analysis, and involvement in key signaling pathways is intended to support researchers and scientists in their efforts to develop novel therapeutics.

References

- 1. Presynaptic H3 autoreceptors modulate histamine synthesis through cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 7. US2784192A - Preparation of 4-hydroxypiperidines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound 98 5382-16-1 [sigmaaldrich.com]

- 10. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 12. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 13. Gs alpha subunit - Wikipedia [en.wikipedia.org]

The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to the Discovery and Synthesis of 4-Hydroxypiperidine

For Immediate Release

An in-depth exploration of the historical and current synthetic methodologies for 4-hydroxypiperidine, a critical intermediate in drug development. This guide provides researchers, scientists, and pharmaceutical professionals with a comprehensive overview of the core synthetic routes, complete with detailed experimental protocols and comparative data.

Introduction

This compound, a heterocyclic organic compound, has emerged as a cornerstone in the synthesis of a multitude of pharmaceutical agents. First synthesized in the mid-20th century, its unique structural features, particularly the presence of a secondary amine and a hydroxyl group on a saturated six-membered ring, make it a versatile scaffold for the development of novel therapeutics.[1] This guide delves into the discovery and historical evolution of this compound synthesis, presenting a technical overview of the primary manufacturing routes, detailed experimental procedures, and a comparative analysis of these methods.

Historical Perspective

The journey of this compound is intrinsically linked to the broader history of piperidine chemistry, which began with the isolation of piperidine from pepper in the 19th century.[2] The advent of modern organic synthesis in the 20th century paved the way for the targeted synthesis of functionalized piperidines. The initial synthesis of this compound was a significant milestone, opening up new avenues for medicinal chemistry.[1] Over the decades, several distinct synthetic strategies have been developed, each with its own set of advantages and limitations. The primary historical and industrial methods for the synthesis of this compound can be categorized into three main approaches: the catalytic hydrogenation of 4-hydroxypyridine (or its tautomer, 4-pyridone), the reduction of 4-piperidone, and multi-step syntheses from other pyridine derivatives.

Core Synthetic Methodologies

The following sections provide a detailed examination of the three principal synthetic routes to this compound.

Catalytic Hydrogenation of 4-Hydroxypyridine (4-Pyridone)

This method is one of the most direct routes to this compound, starting from the readily available 4-hydroxypyridine. The core of this process is the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Reaction Scheme:

Figure 1: Catalytic Hydrogenation of 4-Hydroxypyridine.

A significant challenge in the hydrogenation of hydroxypyridines is the catalyst inhibition by the substrate and product. To overcome this, a key innovation involves the use of a carboxylic acid anhydride, such as acetic anhydride, as a solvent or co-solvent. The anhydride is believed to react with the enol form of 4-hydroxypyridine (4-pyridone) to form an ester intermediate, which is more readily hydrogenated.[3]

Detailed Experimental Protocol:

-

Preparation of the Reaction Mixture: In a high-pressure autoclave, 4-hydroxypyridine is suspended in a suitable solvent, typically a lower carboxylic acid anhydride (e.g., acetic anhydride) or an alcohol.

-

Catalyst Addition: A platinum-group metal catalyst, such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), or ruthenium on carbon (Ru/C), is added to the mixture. The catalyst loading is typically in the range of 1-5 mol%.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is carried out at elevated temperature and pressure (e.g., 50-150 °C and 50-100 atm) with vigorous stirring. The progress of the reaction is monitored by the uptake of hydrogen.

-

Work-up and Isolation: After the reaction is complete, the autoclave is cooled, and the pressure is released. The catalyst is removed by filtration. If an anhydride was used, the resulting ester is hydrolyzed by heating with aqueous acid or base. The reaction mixture is then neutralized, and the product is extracted with an organic solvent. The solvent is evaporated, and the crude this compound is purified by distillation or crystallization.

Reduction of 4-Piperidone

The reduction of the keto group in 4-piperidone is another widely employed and efficient method for the synthesis of this compound. This approach benefits from the commercial availability of 4-piperidone and the high yields achievable with common reducing agents.

Reaction Scheme:

Figure 2: Reduction of 4-Piperidone.

Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity, mild reaction conditions, and operational simplicity.

Detailed Experimental Protocol:

-

Preparation of 4-Piperidone Free Base: 4-Piperidone is often supplied as its hydrochloride salt. The free base is typically generated in situ or extracted prior to reduction. For instance, 4-piperidone hydrochloride hydrate is dissolved in water, and the solution is made alkaline with a base like ammonia or sodium hydroxide. The free 4-piperidone is then extracted with an organic solvent (e.g., toluene or dichloromethane).

-

Reduction: The 4-piperidone solution is cooled in an ice bath, and a reducing agent, such as sodium borohydride, is added portion-wise while maintaining a low temperature. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.

-

Reaction Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Once the reaction is complete, it is carefully quenched by the slow addition of water or a dilute acid.

-

Work-up and Isolation: The pH of the mixture is adjusted, and the product is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or crystallization.

Synthesis from N-Substituted-1,2,3,6-Tetrahydropyridines

This classical method involves the conversion of an N-substituted-1,2,3,6-tetrahydropyridine to a 4-halopiperidine intermediate, followed by hydrolysis to the desired this compound. This route is particularly useful for preparing N-substituted this compound derivatives.

Reaction Scheme:

Figure 3: Synthesis from N-Substituted-1,2,3,6-Tetrahydropyridines.

The reaction proceeds via the addition of hydrogen bromide across the double bond of the tetrahydropyridine, followed by nucleophilic substitution of the bromide by a hydroxyl group.[4]

Detailed Experimental Protocol:

-

Hydrobromination: The N-substituted-1,2,3,6-tetrahydropyridine is dissolved in a suitable solvent, typically glacial acetic acid. Anhydrous hydrogen bromide gas is then bubbled through the solution, or a solution of HBr in acetic acid is added, while maintaining the temperature between 0 and 50 °C.

-

Isolation of the Intermediate: After the reaction is complete, the excess hydrogen bromide and acetic acid are removed under reduced pressure to yield the crude N-substituted-4-bromopiperidine hydrobromide.

-

Hydrolysis: The crude intermediate is then heated with water, typically at reflux temperature (around 100 °C), for several hours. This step hydrolyzes the bromo group to a hydroxyl group.

-

Work-up and Isolation: The reaction mixture is cooled and made basic with a strong base such as sodium hydroxide. The N-substituted-4-hydroxypiperidine, which may precipitate or be extracted with an organic solvent, is then isolated. Purification is typically achieved by recrystallization or distillation.

Comparative Analysis of Synthetic Routes

The choice of a particular synthetic route for this compound depends on several factors, including the desired scale of production, cost of starting materials, and the required purity of the final product. The following table provides a summary and comparison of the key quantitative aspects of the three main synthetic routes.

| Parameter | Catalytic Hydrogenation of 4-Hydroxypyridine | Reduction of 4-Piperidone | Synthesis from N-Substituted-1,2,3,6-Tetrahydropyridines |

| Starting Material | 4-Hydroxypyridine | 4-Piperidone (often as hydrochloride salt) | N-Substituted-1,2,3,6-tetrahydropyridine |

| Key Reagents | H₂, Pt/Rh/Ru catalyst, Carboxylic acid anhydride | NaBH₄ (or other reducing agents), Base | HBr, Acetic acid, Water, Base |

| Reaction Conditions | High pressure (50-100 atm), High temperature (50-150 °C) | Mild conditions (0 °C to room temperature) | Moderate temperatures (0-100 °C) |

| Typical Yield | Good to excellent (can exceed 90%) | High to excellent (often >90%) | Moderate to good (variable) |

| Key Advantages | Direct route from a simple starting material. | High yields, mild conditions, operational simplicity. | Useful for preparing N-substituted derivatives. |

| Key Disadvantages | Requires high-pressure equipment, potential catalyst poisoning. | Requires handling of potentially hazardous reducing agents. | Multi-step process, use of corrosive HBr. |

Logical Relationship of Synthetic Pathways

The different synthetic routes to this compound are interconnected through common intermediates and starting materials, which can be visualized as a network of chemical transformations.

Figure 4: Interconnectivity of Key Synthetic Pathways to this compound.

Conclusion

The synthesis of this compound has evolved significantly since its discovery, with the development of several robust and efficient methods. The catalytic hydrogenation of 4-hydroxypyridine and the reduction of 4-piperidone represent the most common and industrially viable routes, offering high yields and operational efficiency. The choice between these methods is often dictated by economic considerations and the scale of production. As a critical building block in the pharmaceutical industry, the continued optimization of this compound synthesis, with a focus on green chemistry principles and process intensification, will remain an active area of research and development. This guide provides a foundational understanding of the key synthetic strategies, empowering researchers and professionals in their pursuit of novel drug discovery and development.

References

The Enduring Versatility of 4-Hydroxypiperidine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, "privileged scaffolds" represent a cornerstone of drug design. These molecular frameworks demonstrate the remarkable ability to bind to a diverse array of biological targets, serving as a fertile ground for the development of novel therapeutics. Among these, the 4-hydroxypiperidine moiety stands out as a particularly versatile and valuable scaffold. Its intrinsic properties—a combination of a saturated heterocycle providing three-dimensional diversity, a basic nitrogen atom for crucial salt formation and hydrogen bonding, and a strategically placed hydroxyl group for further functionalization and target interaction—have cemented its role in a multitude of successful drug candidates across various therapeutic areas.

This technical guide provides a comprehensive overview of the this compound scaffold, detailing its significance in drug discovery, synthetic strategies, and its application in the development of agents targeting the central nervous system (CNS), cancer, and inflammatory and cardiovascular diseases. We present quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to equip researchers with the knowledge to effectively leverage this privileged structure in their drug development endeavors.

The this compound Scaffold: A Privileged Framework

The piperidine ring is a common feature in many FDA-approved drugs, and the introduction of a hydroxyl group at the 4-position significantly enhances its utility.[1] This functionalization provides a key point for hydrogen bonding interactions with biological targets and serves as a convenient site for further chemical modifications.[1] The this compound core is often protected with a tert-butoxycarbonyl (Boc) group (N-Boc-4-hydroxypiperidine) to facilitate multi-step syntheses, making it a stable and widely used precursor for a variety of piperidine-based drugs.[1][2]

Therapeutic Applications of this compound Derivatives

The versatility of the this compound scaffold has been harnessed to develop a wide range of therapeutic agents.

Central Nervous System (CNS) Disorders

The this compound moiety is a key component in many centrally acting agents due to its favorable physicochemical properties that can contribute to blood-brain barrier penetration.

Derivatives of this compound have been extensively explored for their analgesic properties. For instance, various N-substituted derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have demonstrated significant analgesic activity in preclinical models.[3][4][5] The N-substituent plays a crucial role in modulating the analgesic potency of these compounds.[2]

In the pursuit of treatments for conditions like cocaine addiction, this compound has been incorporated into ligands for the dopamine transporter. The introduction of a hydroxyl group into the piperidine ring of potent DAT inhibitors has led to compounds with high binding affinity and stereospecific interactions. For example, the (+)-enantiomer of a trans-3-hydroxy derivative was found to be 122-fold more potent than its (-)-enantiomer in inhibiting radiolabeled cocaine analog binding.[6]

Oncology

The this compound scaffold has been integrated into various anticancer agents, demonstrating its utility in this critical therapeutic area.

The this compound substituent has been successfully employed in the design of p38 MAP kinase inhibitors, conferring high selectivity and avoiding off-target effects like COX-1 affinity.[5] Furthermore, this scaffold is a component of the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, highlighting its importance in the development of targeted cancer therapies.[2]

Derivatives of this compound have been shown to induce apoptosis in cancer cells. For example, certain pyrimidine derivatives featuring this scaffold induce apoptosis in a dose-dependent manner in non-small cell lung cancer cell lines.[1][2]

Other Therapeutic Areas

The application of the this compound scaffold extends beyond CNS disorders and oncology.

Compounds with a substituted 4-piperidinol core have been identified as potent antagonists of the human H3 receptor, a target for various neurological and inflammatory conditions.[7][8][9][10][11]

Derivatives of piperidin-4-one, a closely related scaffold, have shown promising in vitro antibacterial and antifungal activity against a range of pathogens.[]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for various this compound derivatives across different biological targets.

Table 1: Inhibitory Activity of this compound Derivatives against Kinases

| Compound | Target | Assay | IC50 (nM) | Reference |

| Pyridinyloxazole 11 | p38 MAP Kinase | Enzyme Assay | - | [5] |

| Crizotinib | ALK | Cell-based Assay | 24 | [2] |

Table 2: Receptor Binding Affinity of this compound Derivatives

| Compound | Target | Assay | IC50 (nM) | Ki (nM) | pA2 | Reference |

| (+)-5 | Dopamine Transporter | Radioligand Binding | 0.46 | - | - | [6] |

| (-)-5 | Dopamine Transporter | Radioligand Binding | 56.7 | - | - | [6] |

| ADS-003 | Histamine H3 Receptor | Functional Assay | - | - | 8.47 | [13] |

| Benzyl derivative 1d | Histamine H3 Receptor | Functional Assay | - | - | 7.79 | [13] |

Table 3: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Pyrimidine derivative 17i | H1975 (NSCLC) | MTT Assay | 3.89 | [14] |

Table 4: Antimicrobial Activity of Piperidin-4-one Derivatives

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| 2-(4-hydroxyphenyl)-3-isopropyl-6-phenylpiperidin-4-thiosemicarbazone | Staphylococcus aureus | Disk Diffusion | - | [] |

| 2-(4-hydroxyphenyl)-3-isopropyl-6-phenylpiperidin-4-thiosemicarbazone | Escherichia coli | Disk Diffusion | - | [] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the synthesis and evaluation of this compound derivatives.

General Synthesis of N-Boc-4-hydroxypiperidine

A common starting material for many derivatives is N-Boc-4-hydroxypiperidine. A general procedure for its synthesis is as follows:

-

Preparation of 4-piperidone: Start with 4-piperidone hydrochloride hydrate, dissolve in distilled water, and introduce liquid ammonia to achieve alkalinity. Extract the aqueous solution with toluene and dry the organic phase with anhydrous magnesium sulfate. Vacuum filtration yields 4-piperidone.

-

Reduction to this compound: Dissolve the obtained 4-piperidone in methanol. While stirring and controlling the temperature at 25-30°C, add sodium borohydride. After the addition is complete, reflux the reaction mixture for 7-10 hours. Concentrate the methanol, and then add dilute hydrochloric acid to adjust the pH to 7-8. Extract with dichloromethane, and dry the organic phase with anhydrous magnesium sulfate overnight. After vacuum filtration and concentration, add n-hexane to induce crystallization. Vacuum filtration yields this compound as a white crystal.

-

Boc Protection: To the synthesized this compound in methanol, add potassium carbonate and di-tert-butyl dicarbonate. Reflux the reaction for 6-8 hours at 25-30°C. Filter the insolubles and concentrate the methanol phase. Add petroleum ether and refrigerate to induce crystallization, yielding the final N-Boc-4-hydroxypiperidine as a white crystal.[15]

p38 MAP Kinase Inhibition Assay

This protocol outlines a general procedure for an in vitro kinase assay to determine the IC50 of a test compound against p38α MAP kinase.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).

-

Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

-

Enzyme Addition: Dilute recombinant p38α enzyme in kinase buffer and add 2 µL to each well.

-

Substrate/ATP Addition: Prepare a mix of the substrate (e.g., ATF-2) and ATP in kinase buffer. Add 2 µL of this mix to each well to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

-

Measurement: Record the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and plot the results to determine the IC50 value.[13][16]

MTT Assay for Cytotoxicity

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cells (e.g., 5 × 10⁴ cells/well) in a 96-well plate in 100 µL of culture medium.

-

Compound Treatment: After 24 hours of incubation, add various concentrations of the test compound to the wells.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24-72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 4 hours in the incubator.

-

Solubilization: Add 100 µL of solubilization solution to each well.

-

Overnight Incubation: Allow the plate to stand overnight in the incubator.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.[7][8][17]

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for the detection of apoptosis through the externalization of phosphatidylserine.

-

Cell Collection: Collect 1-5 x 10⁵ cells by centrifugation.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the cells immediately by flow cytometry. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.[3][4][15][18][19]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving targets of this compound derivatives and a general workflow for drug discovery utilizing such privileged scaffolds.

References

- 1. researchgate.net [researchgate.net]

- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 11. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. promega.com [promega.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 19. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

4-Hydroxypiperidine and its Derivatives: A Versatile Scaffold in Early Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its ability to be readily functionalized. This versatile heterocyclic core is present in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. Its inherent structural features, including a secondary or tertiary amine and a hydroxyl group, provide key hydrogen bonding interactions with various biological targets. This technical guide delves into the synthesis, key therapeutic applications, and experimental evaluation of this compound and its derivatives in the context of early-stage drug discovery.

Physicochemical Properties and Synthesis

The this compound core imparts desirable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and the potential for hydrogen bonding, which can enhance target affinity and selectivity. The LogP of the parent this compound is approximately -0.35, indicating its hydrophilic nature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H11NO | [2] |

| Molecular Weight | 101.15 g/mol | [2] |

| Melting Point | 86-90 °C | [1] |

| Boiling Point | 108-114 °C/10 mmHg | [2] |

| LogP | -0.35 at 25°C | [1] |

| Water Solubility | Soluble | [3] |

The synthesis of this compound derivatives often commences from commercially available starting materials like N-Boc-4-piperidone or this compound itself. The Boc protecting group is commonly employed to facilitate reactions at other positions of the piperidine ring before its removal under acidic conditions.

Key Therapeutic Applications

p38 MAP Kinase Inhibitors for Inflammatory Diseases

The p38 mitogen-activated protein (MAP) kinase is a critical mediator of the inflammatory response, making it a prime target for the development of anti-inflammatory drugs. The this compound moiety has been successfully incorporated into potent and selective p38 MAP kinase inhibitors. This substituent has been shown to confer high selectivity for p38 over other kinases like COX-1.[4] One notable example, pyridinyloxazole 11, demonstrated a promising in vivo profile with an ED50 of 10 mg/kg in a rat collagen-induced arthritis model and a bioavailability of 64%.[4][5]

Table 2: In Vitro and In Vivo Activity of a this compound-Containing p38 MAP Kinase Inhibitor

| Compound | p38α IC50 (nM) | In Vivo Model | ED50 (mg/kg) | Bioavailability (%) | Reference |

| Pyridinyloxazole 11 | - | Rat Collagen-Induced Arthritis | 10 (po bid) | 64 | [4][5] |

p38 MAP Kinase Signaling Pathway

The diagram below illustrates the p38 MAP kinase signaling cascade, which is activated by cellular stresses and inflammatory cytokines. This pathway culminates in the phosphorylation of various transcription factors and kinases that regulate the expression of pro-inflammatory cytokines. This compound derivatives act as inhibitors of p38, thereby blocking this inflammatory cascade.

CCR5 Receptor Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells. Blocking this receptor is a validated therapeutic strategy for HIV infection. The this compound scaffold has been instrumental in the development of potent CCR5 antagonists. Optimization of a high-throughput screening hit led to the discovery of a this compound derivative (6k) with improved potency.[6] Further structure-activity relationship (SAR) studies resulted in the identification of compound 10h, a potent CCR5 antagonist with an IC50 of 11 nM.[6]

Table 3: Potency of this compound-Based CCR5 Antagonists

| Compound | CCR5 Binding IC50 (nM) | Reference |

| 1 | 840 | [6] |

| 6k | 49 | [7] |

| 10h | 11 | [6] |

CCR5-Mediated HIV Entry and its Inhibition

The following diagram depicts the process of HIV entry into a host cell, which is mediated by the interaction of the viral gp120 protein with the CD4 receptor and the CCR5 co-receptor. This compound-based CCR5 antagonists bind to the CCR5 receptor, inducing a conformational change that prevents its interaction with gp120, thereby blocking viral entry.

Glutaminase (GAC) Inhibitors for Cancer Therapy

Glutaminase (GAC) is a key enzyme in cancer cell metabolism, responsible for converting glutamine to glutamate, a crucial step in providing cancer cells with the necessary building blocks for proliferation. Allosteric inhibitors of GAC, such as BPTES and CB-839, have shown promise as anti-cancer agents. The this compound moiety has been employed as a linker in the design of novel GAC inhibitors in an effort to enhance potency and improve physicochemical properties. Compound UPGL00019, which features a this compound linker, has demonstrated high potency in both enzymatic and cell-based assays.

Glutamine Metabolism in Cancer and its Inhibition

Cancer cells exhibit a high demand for glutamine, which is transported into the cell and converted to glutamate by glutaminase. Glutamate is then further metabolized to fuel the TCA cycle. This compound-containing inhibitors allosterically bind to glutaminase, preventing this metabolic pathway and thereby starving the cancer cells.

References

- 1. This compound 98 5382-16-1 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. SAR of this compound and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CCR5 receptor antagonists: discovery and SAR of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GAC inhibitors with a this compound spacer: Requirements for potency - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Deep Dive into 4-Hydroxypiperidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-hydroxypiperidine, a pivotal scaffold in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key findings from quantum chemical calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies. It further presents detailed experimental protocols for relevant biological assays and computational workflows to facilitate further research and application of this versatile molecule.

Quantum Chemical Insights into this compound

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of this compound. A seminal study by S. Sebastian and collaborators provides a detailed analysis using the B3LYP functional with a 6-311G(d,p) basis set, offering a foundational understanding of the molecule's geometry and vibrational spectra.[1]

Optimized Molecular Geometry

The calculated geometric parameters of this compound reveal a stable chair conformation. Key bond lengths and angles are summarized in Table 1, showcasing the precision of DFT methods in predicting molecular structures.[2][3]

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-N | 1.46 Å |

| C-C | 1.53 - 1.54 Å | |

| C-O | 1.42 Å | |

| O-H | 0.96 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C-N-C | 111.9° |

| C-C-N | 110.3° - 110.8° | |

| C-C-O | 111.4° | |

| Dihedral Angle | C-N-C-C | 57.9° - 60.1° |

Note: These are representative values. For a complete list of all geometric parameters, refer to the original research publications.

Vibrational Spectroscopy

A combined experimental and theoretical approach has been used to analyze the vibrational spectra (FT-IR and FT-Raman) of this compound.[1] The calculated vibrational frequencies, after scaling, show excellent agreement with the experimental data, allowing for a detailed assignment of the vibrational modes.[4][5][6][7]

Table 2: Selected Vibrational Frequencies and Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) | Assignment |

| 3350 | 3351 | O-H stretch |

| 3285 | 3286 | N-H stretch |

| 2935 | 2936 | CH₂ asymmetric stretch |

| 2855 | 2856 | CH₂ symmetric stretch |

| 1458 | 1459 | CH₂ scissoring |

| 1065 | 1066 | C-O stretch |

Note: This is a selection of key vibrational modes. A full spectral analysis is available in the cited literature.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular interactions and charge delocalization within the this compound molecule. The analysis reveals significant hyperconjugative interactions, primarily between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C and C-H bonds, contributing to the molecule's stability.[1][8]

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N) | σ(C-C) | 5.23 |

| n(N) | σ(C-H) | 3.89 |

| n(O) | σ*(C-H) | 1.78 |

E(2) represents the stabilization energy of the hyperconjugative interaction.[8][9]

Computational Modeling in Drug Design

The this compound scaffold is a common feature in many biologically active compounds. Computational modeling techniques such as molecular docking and molecular dynamics are crucial for understanding the structure-activity relationships (SAR) of these derivatives and for designing new therapeutic agents.[10]

Molecular Docking

Molecular docking studies have been employed to predict the binding modes of this compound derivatives to various biological targets, including the CCR5 receptor, a key co-receptor for HIV entry.[11][12] These studies help in identifying key interactions between the ligand and the receptor's active site, guiding the design of more potent inhibitors.

The general workflow for a molecular docking study is depicted below:

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of the binding interactions over time. This technique is valuable for refining the results of molecular docking and for gaining a deeper understanding of the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a powerful tool for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies can help in predicting the activity of newly designed compounds and in identifying the key molecular descriptors that influence their biological effects.[13][14] A study on piperidine and piperazine derivatives as acetylcholinesterase inhibitors developed a robust 3D-QSAR (CoMFA) model with a high correlation coefficient (r²) of 0.947 for the training set.[15]

The general process of a QSAR study is outlined in the following diagram:

Experimental Protocols

Biological Assays

The biological evaluation of this compound derivatives often involves a variety of in vitro and in vivo assays to determine their efficacy and mechanism of action.

This assay is used to determine the affinity of compounds for the CCR5 receptor.

-

Principle: A radiolabeled ligand with known affinity for the CCR5 receptor is incubated with cells or membranes expressing the receptor. The ability of a test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) of the test compound can be determined.[16][17]

-

Protocol Outline:

-

Cell/Membrane Preparation: Prepare a suspension of cells or cell membranes expressing the CCR5 receptor.

-

Incubation: Incubate the cells/membranes with a fixed concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α) and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand, typically by filtration.

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value.[18][19]

-

This assay measures the affinity of compounds for the H3 receptor.

-

Principle: Similar to the CCR5 binding assay, this competitive binding assay uses a radiolabeled H3 receptor antagonist to determine the binding affinity of test compounds.[20][21]

-

Protocol Outline:

-

Membrane Preparation: Prepare membranes from cells expressing the human histamine H3 receptor.

-

Incubation: Incubate the membranes with a radiolabeled antagonist (e.g., [³H]-N-α-methylhistamine) and different concentrations of the test compound in a suitable buffer.[22][23]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters.

-

Analysis: Calculate IC50 and Ki values from the competition binding curves.[24]

-

This is a common in vivo assay to assess the analgesic properties of compounds.[25]

-

Principle: The test measures the latency of an animal (typically a mouse or rat) to withdraw its tail from a source of thermal pain. An increase in the tail-flick latency after administration of a test compound indicates an analgesic effect.[26][27]

-

Protocol Outline:

-

Acclimatization: Acclimatize the animals to the testing environment.

-

Baseline Measurement: Measure the baseline tail-flick latency by applying a focused beam of light or immersing the tail in hot water (e.g., 55°C). A cut-off time is set to prevent tissue damage.[28][29]

-

Compound Administration: Administer the test compound, a positive control (e.g., morphine), and a vehicle control to different groups of animals.

-

Post-treatment Measurement: Measure the tail-flick latency at different time points after compound administration.

-

Data Analysis: Compare the post-treatment latencies to the baseline and control values to determine the analgesic effect.

-

Conclusion

The this compound moiety is a valuable building block in the design of novel therapeutic agents. The integration of theoretical studies, computational modeling, and experimental validation provides a powerful platform for the rational design and optimization of this compound-based compounds. This technical guide serves as a foundational resource for researchers in this exciting and rapidly evolving field.

References

- 1. The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of this compound by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.cat [2024.sci-hub.cat]

- 8. researchgate.net [researchgate.net]

- 9. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 10. CCR5 receptor antagonists: discovery and SAR of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Drug Design, Molecular Docking, and ADMET Prediction of CCR5 Inhibitors Based on QSAR Study [ccspublishing.org.cn]

- 13. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 15. 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. sinogeneclon.com [sinogeneclon.com]

- 20. biorxiv.org [biorxiv.org]

- 21. resources.revvity.com [resources.revvity.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Tail flick test - Wikipedia [en.wikipedia.org]

- 26. rjptsimlab.com [rjptsimlab.com]

- 27. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ajrconline.org [ajrconline.org]

- 29. taylorandfrancis.com [taylorandfrancis.com]

The Bifunctional Reactivity of 4-Hydroxypiperidine's Hydroxyl Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypiperidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure incorporates both a secondary amine and a secondary alcohol, presenting a unique landscape of reactivity that can be strategically exploited in the synthesis of complex pharmaceutical agents. The hydroxyl group, in particular, offers a rich platform for a variety of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the this compound hydroxyl group, focusing on its physicochemical properties, key reactions, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound is fundamentally governed by its acidity (pKa) and nucleophilicity. These properties are influenced by the presence of the neighboring nitrogen atom within the piperidine ring.

Acidity (pKa)

The pKa of the hydroxyl proton in a typical secondary alcohol is in the range of 16-18[1]. However, the pKa of the hydroxyl group in this compound is predicted to be around 14.94, making it slightly more acidic than a simple secondary alcohol. This increased acidity can be attributed to the electron-withdrawing inductive effect of the nearby nitrogen atom. It is crucial to distinguish this from the pKa of the piperidinium ion, which is approximately 11.1[2][3], reflecting the basicity of the secondary amine.

Nucleophilicity

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. However, the secondary amine in the piperidine ring is generally a stronger nucleophile than the secondary alcohol[4]. This difference in nucleophilicity allows for selective reactions at the nitrogen atom under appropriate conditions, often necessitating the protection of the amine to achieve selective functionalization of the hydroxyl group. The nucleophilicity of the hydroxyl group is significantly enhanced upon deprotonation to form the corresponding alkoxide, which is a much more potent nucleophile.

N-Protection of this compound

To selectively target the hydroxyl group for chemical modification, the more nucleophilic secondary amine must first be protected. The tert-butyloxycarbonyl (Boc) group is the most common and effective protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: N-Boc Protection of this compound

This protocol describes the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Potassium carbonate (K₂CO₃) or aqueous sodium bicarbonate

-

Methanol or dichloromethane

-

Petroleum ether or n-hexane

Procedure:

-

Dissolve this compound in methanol or dichloromethane in a round-bottom flask.

-

Add a mild base such as potassium carbonate or aqueous sodium bicarbonate to the solution.

-

Add di-tert-butyl dicarbonate to the mixture.

-

Stir the reaction mixture at room temperature or reflux for 6-15 hours[5][6][7].

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

If using a solid base, filter the insoluble materials. If using an aqueous base, separate the organic phase.

-

Concentrate the organic phase under reduced pressure.

-

Add petroleum ether or n-hexane to the residue and refrigerate to induce crystallization.

-

Collect the white crystalline product, N-Boc-4-hydroxypiperidine, by vacuum filtration.